molecular formula C12H18ClNO2 B15296893 2-Amino-3-[3-(propan-2-yl)phenyl]propanoic acid hydrochloride

2-Amino-3-[3-(propan-2-yl)phenyl]propanoic acid hydrochloride

Cat. No.: B15296893
M. Wt: 243.73 g/mol
InChI Key: WSFRUORAGDLPQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-3-[3-(propan-2-yl)phenyl]propanoic acid hydrochloride is a derivative of phenylalanine, an essential amino acid This compound is characterized by the presence of an amino group, a carboxylic acid group, and a substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-[3-(propan-2-yl)phenyl]propanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as substituted benzaldehydes or benzylamines.

    Formation of Intermediate: The starting material undergoes a series of reactions, including condensation and reduction, to form an intermediate compound.

    Amination: The intermediate is then subjected to amination reactions to introduce the amino group.

    Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Purification: Techniques such as crystallization and chromatography to purify the final product.

    Quality Control: Rigorous testing to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-[3-(propan-2-yl)phenyl]propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-Amino-3-[3-(propan-2-yl)phenyl]propanoic acid hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Amino-3-[3-(propan-2-yl)phenyl]propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.

    Pathways: It may modulate metabolic pathways, signal transduction, or gene expression, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Phenylalanine: A naturally occurring amino acid with a similar structure but lacking the substituted phenyl ring.

    Tyrosine: Another amino acid with a hydroxyl group on the phenyl ring.

    Tryptophan: Contains an indole ring instead of a phenyl ring.

Uniqueness

2-Amino-3-[3-(propan-2-yl)phenyl]propanoic acid hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized research applications and potential therapeutic uses.

Properties

Molecular Formula

C12H18ClNO2

Molecular Weight

243.73 g/mol

IUPAC Name

2-amino-3-(3-propan-2-ylphenyl)propanoic acid;hydrochloride

InChI

InChI=1S/C12H17NO2.ClH/c1-8(2)10-5-3-4-9(6-10)7-11(13)12(14)15;/h3-6,8,11H,7,13H2,1-2H3,(H,14,15);1H

InChI Key

WSFRUORAGDLPQN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC(=C1)CC(C(=O)O)N.Cl

Origin of Product

United States

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